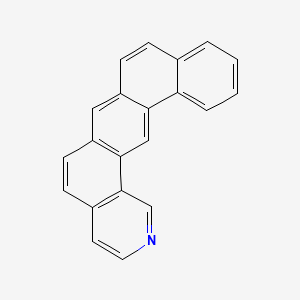

Phenanthro(2,3-h)isoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

24903-46-6 |

|---|---|

Molecular Formula |

C21H13N |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

6-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene |

InChI |

InChI=1S/C21H13N/c1-2-4-18-14(3-1)5-7-16-11-17-8-6-15-9-10-22-13-21(15)20(17)12-19(16)18/h1-13H |

InChI Key |

QVWJMXQQFRQGHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C=CN=C5 |

Origin of Product |

United States |

Synthetic Methodologies for Phenanthro 2,3 H Isoquinoline and Its Structural Analogs

Direct Synthesis Strategies for Phenanthro(2,3-h)isoquinoline

Direct synthetic routes to the this compound core often involve the strategic formation of the fused ring system through powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

Diels-Alder Reactions for Fused Ring Construction

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a potent method for constructing the foundational ring structure of this compound analogs. This pericyclic reaction typically involves the [4+2] cycloaddition of a conjugated diene and a dienophile. In the context of this compound synthesis, this can be applied to form key carbocyclic or heterocyclic rings within the larger framework. For instance, Diels-Alder reactions of 2(1H)-pyridones bearing an electron-withdrawing group with methoxy-1,3-butadienes have been utilized to create isoquinoline (B145761) derivatives. nih.gov Similarly, phenanthridone derivatives have been synthesized through Diels-Alder reactions involving 3-nitro-2(1H)-quinolones and 1,3-butadiene (B125203) derivatives. nih.gov

Multi-Step Approaches from Precursors like 1,4-Phenanthroquinone

Multi-step synthetic sequences starting from readily available precursors provide a versatile platform for the construction of the this compound scaffold. While specific syntheses commencing from 1,4-phenanthroquinone to directly yield this compound are not extensively detailed in the provided results, the principle of employing multi-step strategies is well-established for complex isoquinolines. rsc.org Such approaches would likely involve the sequential introduction of the nitrogen-containing ring onto the pre-existing phenanthrene (B1679779) framework of 1,4-phenanthroquinone through a series of reactions, potentially including condensation, cyclization, and aromatization steps.

Classical Isoquinoline and Phenanthroline Synthesis Adaptations for this compound Systems

Established methods for the synthesis of isoquinolines and phenanthrolines serve as a valuable toolbox that can be adapted to construct the more complex this compound system. These classical reactions are typically intramolecular cyclizations that form the isoquinoline nucleus.

Bischler-Napieralski Cyclization and Its Variants

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.com It involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). nrochemistry.comwikipedia.orgorganic-chemistry.org The reaction proceeds through an electrophilic aromatic substitution mechanism. nrochemistry.comslideshare.net The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline. nrochemistry.com

For the synthesis of a this compound system, the starting material would need to be a β-phenanthrylethylamide. The electron-rich nature of the phenanthrene ring would facilitate the intramolecular electrophilic substitution required for cyclization.

| Reaction | Description | Key Reagents | Product |

| Bischler-Napieralski Reaction | Intramolecular cyclization of β-arylethylamides. nrochemistry.comwikipedia.org | POCl₃, P₂O₅ nrochemistry.comorganic-chemistry.org | 3,4-Dihydroisoquinolines nrochemistry.com |

Pictet-Gams Isoquinoline Synthesis and Its Applicability

The Pictet-Gams synthesis is a modification of the Bischler-Napieralski reaction that directly yields an isoquinoline from a β-hydroxy-β-phenylethylamide. researchgate.net The reaction is carried out under similar strongly dehydrating conditions, using reagents like phosphorus pentoxide. drugfuture.com The presence of the hydroxyl group allows for dehydration to occur concurrently with cyclization, leading directly to the aromatic isoquinoline ring system.

Adapting this method for this compound would require a starting material with a β-hydroxy-β-phenanthrylethylamide substructure. This approach offers the advantage of forming the fully aromatic isoquinoline moiety in a single step.

| Reaction | Description | Key Reagents | Product |

| Pictet-Gams Synthesis | Cyclization of acylated aminomethyl phenyl carbinols. drugfuture.com | P₂O₅ drugfuture.com | Isoquinolines drugfuture.com |

Pomeranz-Fritsch Cyclization Principles

The Pomeranz-Fritsch reaction provides another route to isoquinolines, typically starting from an aromatic aldehyde or ketone and an aminoacetal. wikipedia.orgquimicaorganica.org The reaction involves the formation of a benzalaminoacetal (a Schiff base), followed by an acid-catalyzed cyclization. wikipedia.orgchemistry-reaction.comorganicreactions.org Various acids, including sulfuric acid and Lewis acids, can be employed to promote the cyclization. wikipedia.org

To apply this to the synthesis of this compound, a phenanthrene-based aldehyde or ketone would be the required starting material. The subsequent cyclization would then construct the isoquinoline ring fused to the phenanthrene core.

| Reaction | Description | Starting Materials | Key Conditions |

| Pomeranz-Fritsch Reaction | Acid-promoted synthesis of isoquinoline. wikipedia.org | Benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org | Acid catalyst (e.g., H₂SO₄). wikipedia.org |

Pictet-Spengler Reactions in Analogous Systems

The Pictet-Spengler reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, is a versatile method for synthesizing tetrahydroisoquinolines. wikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The driving force of this reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic substitution with the electron-rich aryl ring. wikipedia.orgquimicaorganica.org

While the classical Pictet-Spengler reaction typically yields tetrahydroisoquinolines, its principles can be applied to the synthesis of more complex, fused heterocyclic systems. organicreactions.org For the synthesis of a this compound system, a suitably functionalized phenanthrene-based β-ethylamine would be required as the starting material. The reaction's success is highly dependent on the nucleophilicity of the aromatic ring; electron-rich systems like indoles and pyrroles react under mild conditions, whereas less nucleophilic rings such as a phenyl group may require higher temperatures and stronger acids. wikipedia.org The versatility of the Pictet-Spengler reaction has been demonstrated in its application to solid-phase combinatorial chemistry and in the total synthesis of various natural products. wikipedia.orgnih.gov

| Starting Material Type | Carbonyl Compound | Key Feature | Resulting Core Structure |

| β-Arylethylamine | Aldehyde or Ketone | Acid-catalyzed cyclization | Tetrahydroisoquinoline |

| Tryptamine | Aldehyde | High reactivity of indole (B1671886) ring | Tetrahydro-β-carboline |

| Phenethylamine | Dimethoxymethane | Original reaction | Tetrahydroisoquinoline |

Skraup Synthesis and its Adaptations

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup, is a powerful method for the direct synthesis of quinolines. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline (B57606). wikipedia.org The reaction can be notoriously vigorous, but the inclusion of ferrous sulfate (B86663) can moderate its pace. wikipedia.org Arsenic acid can also be used as a less violent oxidizing agent than nitrobenzene. wikipedia.org

The mechanism is believed to involve the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. This is followed by cyclization and oxidation to form the quinoline ring. For the synthesis of a complex, fused system like this compound, an aminophenanthrene derivative would serve as the starting amine. Adaptations of the Skraup reaction, including microwave-assisted modifications, have been developed to improve yields and reaction conditions, even allowing for the synthesis of phenanthrolines in water. rsc.org

| Reactants | Oxidizing Agent | Key Transformation | Product |

| Aniline, Glycerol, Sulfuric Acid | Nitrobenzene or Arsenic Acid | Dehydration, Michael addition, Cyclization, Oxidation | Quinoline |

| Aniline Derivatives, Glycerol | Not specified (in microwave-assisted reaction) | "Green" synthesis in water | Quinolines |

| Nitroaniline, Glycerol | Not specified (in microwave-assisted reaction) | Formation of additional fused ring | Phenanthrolines |

Combes Synthesis for Fused Systems

The Combes quinoline synthesis, reported in 1888, provides a route to substituted quinolines through the condensation of an aniline with a β-diketone under acidic conditions. drugfuture.comwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed ring closure and dehydration to yield the quinoline product. wikipedia.orgnih.gov

This methodology is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org To construct a this compound scaffold, an aminophenanthrene would be reacted with a suitable β-diketone. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org Modified procedures using polyphosphoric acid (PPA) or polyphosphoric ester (PPE) as catalysts and dehydrating agents have been shown to be effective. wikipedia.org

| Reactants | Catalyst | Intermediate | Product |

| Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | Schiff Base/Enamine | Substituted Quinoline |

| Primary Aryl Amine, β-Diketone | Acid | Enamine | Quinoline |

| Substituted Anilines, Trifluoromethyl-β-diketones | Polyphosphoric Ester (PPE) | Schiff Base | Regioisomeric CF₃-quinolines |

Povarov Reaction Methodologies

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene, such as an enol ether or an enamine, to produce tetrahydroquinolines. wikipedia.orgacs.org This reaction is often catalyzed by a Lewis acid, which activates the imine for the cycloaddition. wikipedia.org

The Povarov reaction is highly versatile and can be performed as a three-component reaction, making it a powerful tool in combinatorial chemistry. wikipedia.org For the synthesis of polycyclic aza-aromatics analogous to this compound, the Povarov reaction can be employed to construct the quinoline core which is then further elaborated. For instance, the reaction has been used to synthesize dibenzo[a,c]acridines and other π-expanded aza-pyrenes. rsc.org The intramolecular version of the Povarov reaction, where the aniline, aldehyde, and alkene functionalities are contained within the same molecule, offers a route to complex, fused heterocyclic systems. researchgate.net

| Components | Catalyst | Reaction Type | Initial Product |

| Aniline, Benzaldehyde, Electron-rich Alkene | Lewis Acid (e.g., BF₃, Y(OTf)₃) | [4+2] Cycloaddition | Tetrahydroquinoline |

| 2'-Alkynylbiaryl-2-carbaldehydes, Aniline | FeCl₃ | Hetero-Diels-Alder | Dibenzo[a,c]acridines |

| N-Aryl Amines, Dienophile | Oxidant | Oxidative [4+2] Cycloaddition | Polycyclic Amines |

Transition Metal-Catalyzed Synthesis

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. These methods are particularly powerful for the construction of complex aromatic and heterocyclic systems.

Rhodium(III)-Catalyzed C-H Activation and Cyclization Protocols

Rhodium(III)-catalyzed C-H activation has emerged as a robust strategy for the synthesis of isoquinoline and isoquinolone scaffolds. rsc.orgorganic-chemistry.org This approach typically involves the reaction of a substrate containing a directing group (such as a benzamide (B126) or a benzhydroxamic acid) with an alkyne or alkene. organic-chemistry.orgrsc.org The rhodium catalyst facilitates the cleavage of a C-H bond on the aromatic ring, followed by insertion of the coupling partner and subsequent cyclization to form the heterocyclic product.

This methodology allows for the construction of highly substituted isoquinolones with excellent regioselectivity. nih.gov For example, the reaction of O-pivaloyl benzhydroxamic acids with propene gas, catalyzed by a rhodium complex, yields 4-methyl-substituted dihydroisoquinolones. nih.gov The synthesis of a this compound system could be envisioned by starting with a phenanthrene-based benzamide and an appropriate alkyne. These reactions often proceed under mild conditions and exhibit a broad substrate scope. rsc.orgorganic-chemistry.org

| Substrate | Coupling Partner | Catalyst System | Product |

| Benzimidates | Allyl Carbonates | Rh(III) catalyst | Isoquinoline derivatives |

| Benzoylhydrazines | Alkynes | Rh(III) catalyst | Isoquinolones |

| O-pivaloyl benzhydroxamic acids | Propene gas | [CptRhCl₂]₂ | 4-Methyl-substituted dihydroisoquinolones |

Palladium-Catalyzed Annulations and Cascade Cyclization-Coupling Reactions

Palladium catalysis has been extensively used in the synthesis of quinolines, phenanthridinones, and related heterocyclic structures. researchgate.netnih.gov These methods often involve the annulation of an aryl halide with an alkyne, alkene, or another coupling partner. A key advantage of palladium catalysis is its ability to facilitate the formation of multiple bonds in a single operation through cascade reactions.

For instance, phenanthridinone skeletons can be constructed through the palladium-catalyzed annulation of an o-halobenzamide with an aryne. nih.gov This reaction proceeds via the formation of a palladacycle intermediate, followed by insertion of the aryne and reductive elimination to form the final product. nih.gov Similarly, quinolin-2(1H)-ones can be synthesized by the palladium-catalyzed carbonylative annulation of terminal alkynes with 2-iodoaniline (B362364) derivatives. nih.gov The synthesis of the this compound core could be achieved by employing a suitably substituted phenanthrene-based starting material in these palladium-catalyzed annulation reactions.

| Reactants | Catalyst System | Key Transformation | Product |

| 2-Iodoaniline derivatives, Terminal alkynes, CO | Pd(OAc)₂ | Carbonylative annulation | 3- and 4-substituted quinolin-2(1H)-ones |

| o-Halobenzamides, Aryne precursors | Pd(OAc)₂ | Annulation via palladacycle | Phenanthridin-6(5H)-ones |

| N-methoxy benzamides, 2,3-Allenoic acid esters | Palladium catalyst | C-H activation/annulation | 3,4-Substituted hydroisoquinolones |

Copper-Catalyzed Cyclization and Coupling Protocols

Copper-catalyzed reactions have emerged as a powerful tool for the construction of isoquinoline and related heterocyclic systems. These methods often involve C-N bond formation and subsequent cyclization cascades, providing efficient routes to complex molecules.

One notable copper-catalyzed approach involves a tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH₃CN), which serves as the nitrogen source. organic-chemistry.org This three-component [3+2+1] cyclization proceeds via a nitrogen atom transfer, leading to the formation of densely functionalized isoquinolines. The process is characterized by the complete cleavage of the C-N triple bond in acetonitrile and the formation of aromatic C-N bonds without the need for an external oxidant. organic-chemistry.org The use of copper(I) iodide (CuI) as the catalyst and sodium hydroxide (B78521) (NaOH) as the base at elevated temperatures has proven effective for this transformation. organic-chemistry.org This methodology's versatility allows for the incorporation of various functional groups on both the aryl ketone and alkyne substrates, making it a valuable tool for creating a library of substituted isoquinolines.

Another strategy involves the copper-catalyzed aerobic oxidative cyclization. For instance, a three-component reaction of tetrahydroisoquinolines, bromoketones, and electron-deficient alkenes can be achieved using a copper catalyst with air as the terminal oxidant. nih.gov This eco-friendly protocol allows for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines, which are structurally related to the core of phenanthroindolizidine alkaloids. The reaction tolerates a variety of functional groups and proceeds under relatively mild conditions. nih.gov

Furthermore, copper-catalyzed intramolecular C-N coupling followed by condensation has been utilized in the synthesis of quinolines, which shares a common nitrogen-containing heterocyclic motif with isoquinolines. In this approach, ortho-acylanilines and alkenyl iodides are converted to multisubstituted quinolines in the presence of a copper catalyst and a suitable ligand, such as glycine. organic-chemistry.org This cascade reaction involves an intermolecular Ullmann-type C-N coupling followed by an enamine condensation. organic-chemistry.org The principles of this methodology can be conceptually extended to the synthesis of this compound precursors.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| CuI / NaOH | 2-Bromoaryl ketones, Terminal alkynes, CH₃CN | Densely functionalized isoquinolines | Three-component [3+2+1] cyclization, N-atom transfer from acetonitrile, oxidant-free | organic-chemistry.org |

| Copper catalyst / Air | Tetrahydroisoquinolines, Bromoketones, Alkenes | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | Aerobic oxidative cyclization, Eco-friendly | nih.gov |

| Copper catalyst / Glycine | ortho-Acylanilines, Alkenyl iodides | Multisubstituted quinolines | Cascade Ullmann-type C-N coupling/enamine condensation | organic-chemistry.org |

Silver-Catalyzed Cyclization Approaches

Silver catalysts have also found application in the synthesis of nitrogen-containing heterocycles through various cyclization strategies. These reactions often proceed under mild conditions and can offer unique reactivity compared to other transition metals.

One such approach is the silver-catalyzed intermolecular tandem cyclization of nitrones with 2-azetine for the synthesis of 2,3-disubstituted quinolines. rsc.org This method involves the cleavage of a C-N bond in 2-azetine and an N-O bond in the nitrone, proceeding through a radical pathway. While this specific example leads to quinolines, the underlying principle of silver-catalyzed radical cyclization could be adapted for the construction of the isoquinoline core of this compound.

Silver-catalyzed cascade cyclization reactions have also been developed for the synthesis of furoquinolines. nih.gov These tandem acetalization and cycloisomerization reactions highlight a "nitrogen effect" where the coordination of the nitrogen atom to the silver catalyst can influence the regioselectivity of the cyclization, switching between 6-endo-dig and 5-exo-dig pathways. nih.gov This level of control is crucial in the synthesis of complex polycyclic systems.

Furthermore, silver catalysis has been employed in the oxidative fluorination of cyclopropanols to synthesize β-fluoroketones via a radical rearrangement. rsc.org Although not a direct method for isoquinoline synthesis, it demonstrates the ability of silver to catalyze radical processes that could be harnessed in the construction of functionalized precursors for this compound.

| Catalyst | Reactants | Product Type | Key Features | Reference |

| Silver catalyst | Nitrones, 2-Azetine | 2,3-Disubstituted quinolines | Intermolecular tandem cyclization, Radical pathway | rsc.org |

| AgOTf | Alkynones, Alcohols | Furoquinolines | Tandem acetalization and cycloisomerization, "Nitrogen effect" on regioselectivity | nih.gov |

| Ag(I) catalyst | Cyclopropanols | β-Fluoroketones | Oxidative fluorination, Radical rearrangement | rsc.org |

Nickel(II)-Catalyzed Methods

Nickel-catalyzed reactions have provided efficient pathways for the synthesis of various nitrogen-containing heterocycles, including isoquinoline derivatives. These methods often involve cycloaddition or cyclization strategies.

A notable example is the nickel(0)-catalyzed [2+2+2] cycloaddition of diynes and 3,4-pyridynes to produce isoquinolines. nih.gov This transition metal-catalyzed reaction represents a novel approach to constructing the isoquinoline skeleton. The use of a nickel(0) catalyst facilitates the assembly of the heterocyclic ring system in good yields. nih.gov

Furthermore, a nickel-catalyzed cyclization strategy using an inexpensive and stable Ni-catalyst/Zn system has been developed for the synthesis of pyrrolo/indoloquinolines and indolo[2,1-a]isoquinolines. nih.gov This one-pot method involves successive C-C and C-N bond formations, providing a straightforward entry to these complex heterocyclic systems. The principles of this catalytic system could be applied to the synthesis of this compound and its analogs.

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Nickel(0) catalyst | Diynes, 3,4-Pyridynes | Isoquinolines | [2+2+2] Cycloaddition | nih.gov |

| Ni-catalyst / Zn | - | Pyrrolo/indoloquinolines, Indolo[2,1-a]isoquinolines | One-pot successive C-C and C-N bond formation | nih.gov |

Advanced Synthetic Strategies

Beyond classical metal-catalyzed cyclizations, more advanced and intricate strategies have been developed for the synthesis of complex this compound analogs, particularly the phenanthroindolizidine alkaloids.

Total Synthesis Approaches to Phenanthroindolizidine Alkaloids as Complex Analogs

The total synthesis of phenanthroindolizidine alkaloids such as (±)-antofine and (±)-deoxypergularinine has been achieved through multi-step sequences that often feature key ring-forming reactions. nih.govunc.edu A common strategy involves the initial construction of a substituted phenanthrene core, which is then elaborated to include the indolizidine moiety.

One approach begins with the corresponding phenanthrene-9-carboxaldehydes. unc.edu These are converted into phenanthrene acryloyl azides, which can then undergo a Curtius rearrangement and subsequent cyclization to form the pentacyclic framework. nih.gov Thermal and radical cyclizations are also employed in these synthetic routes. nih.gov The modularity of these syntheses allows for the preparation of various analogs with different substitution patterns on the phenanthrene ring, which is crucial for structure-activity relationship studies. unc.edu

| Target Alkaloid | Key Starting Material | Key Reactions | Significance | Reference |

| (±)-Antofine | Phenanthrene-9-carboxaldehyde | Curtius rearrangement, Thermal/Radical cyclization | Access to biologically active natural products | nih.govunc.edu |

| (±)-Deoxypergularinine | Phenanthrene-9-carboxaldehyde | Curtius rearrangement, Thermal/Radical cyclization | Enables structure-activity relationship studies | nih.govunc.edu |

| (-)-Tylophorine | Commercial boronic acid and aryl-1,2-dihalide | Suzuki cross-coupling, PtCl₂-catalyzed cycloisomerization, Pictet-Spengler annulation | Modular and efficient route to potent cytotoxic agents | nih.gov |

Utilization of Strained Azacyclic Alkynes in Complex Heterocycle Synthesis

A more recent and innovative approach involves the use of strained azacyclic alkynes in transition-metal-catalyzed annulations. nih.gov This strategy provides a concise route to the phenanthroindolizidine alkaloid core.

In this methodology, strained intermediates such as functionalized piperidynes or indolizidynes are generated in situ and intercepted in palladium-catalyzed annulations. nih.gov This merger of strained alkyne chemistry with transition-metal catalysis allows for the rapid construction of complex heterocyclic architectures. The use of these highly reactive intermediates enables the formation of the final pentacyclic system in a single, key step. This approach has been successfully applied to the total synthesis of natural products like tylophorine (B1682047), tylocrebine, and isotylocrebine. nih.gov

| Strained Intermediate | Catalyst | Product | Key Feature | Reference |

| Piperidyne | Palladium | Phenanthroindolizidine core | Metal-mediated Larock annulation | nih.gov |

| Indolizidyne | Palladium | Phenanthroindolizidine alkaloids | Trapping of strained intermediate in the final step | nih.gov |

Intramolecular Aza-Wittig Reactions

The intramolecular aza-Wittig reaction is a powerful and versatile method for the synthesis of nitrogen-containing heterocycles, including isoquinolines. psu.edursc.orgrsc.orgwikipedia.org This reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups. psu.edu

The general strategy involves the reaction of an iminophosphorane, generated from an azide, with a carbonyl group within the same molecule. wikipedia.org For the synthesis of isoquinolines, azidocinnamates bearing an ortho-carbonyl substituent are often used as precursors. psu.edu Treatment of these azides with a phosphine (B1218219), such as triethyl phosphite, generates an intermediate iminophosphorane which then undergoes rapid intramolecular cyclization to afford the isoquinoline ring system in high yields. psu.edu This methodology has been successfully applied to the synthesis of a variety of isoquinoline derivatives, demonstrating its broad scope and utility in heterocyclic chemistry. rsc.orgrsc.org The intramolecular aza-Wittig reaction has also been a key step in the total synthesis of various alkaloids. scispace.comresearchgate.net

| Substrate | Reagent | Product | Conditions | Reference |

| Azidocinnamates with ortho-carbonyl | Triethyl phosphite | Isoquinolines | Mild, neutral | psu.edu |

| ω-Azidoketones | Triphenylphosphine | Cyclic imines | - | researchgate.net |

Multi-component Reactions for Isoquinoline Ring Formation

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials, which is valued for its efficiency and atom economy. researchgate.netnih.gov Several MCRs have been employed for the synthesis of diverse isoquinoline and quinoline scaffolds. nih.gov

One notable example is a four-component reaction involving the copper-catalyzed coupling of 2-ethynylbenzaldehyde, paraformaldehyde, a secondary amine, and a diamine component. This sequence leads to the formation of tricyclic isoquinolines through a cascade of Mannich-type reaction, cyclization, and oxidation. nih.gov Another approach involves a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne, catalyzed by benzoic acid, to produce N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. dicp.ac.cn This reaction proceeds through the sequential formation of a spirooxindole, followed by the generation of an isocyanate functionality. dicp.ac.cn

Furthermore, a novel synthetic route to imidazopyridine-fused isoquinolinones has been developed, initiated by a Groebke–Blackburn–Bienaymé (GBB) three-component reaction. researchgate.netresearchgate.net This is followed by N-acylation, an intramolecular Diels-Alder (IMDA) reaction, and subsequent dehydrative re-aromatization. researchgate.netresearchgate.net The versatility of MCRs is also showcased in the synthesis of polycyclic quinazolinones through an Ugi four-component reaction, followed by a palladium-catalyzed annulation. core.ac.uk These examples highlight the potential of MCRs to rapidly assemble complex heterocyclic systems that can serve as precursors or analogs to this compound.

Table 1: Examples of Multi-component Reactions for the Synthesis of Fused Isoquinoline Systems

| MCR Type | Components | Catalyst/Conditions | Product Type | Reference |

| Four-component | 2-Ethynylbenzaldehyde, Paraformaldehyde, Secondary Amine, Diamine | Copper-catalyzed | Tricyclic Isoquinolines | nih.gov |

| Three-component | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Benzoic acid, Toluene, 90 °C | Dihydropyrrolo[2,1-a]isoquinolines | dicp.ac.cn |

| Three-component (GBB) | Aminopyridine, Aldehyde, Isocyanide | AlCl₃ (for subsequent IMDA) | Imidazopyridine-fused Isoquinolinones | researchgate.netresearchgate.net |

| Four-component (Ugi) | o-Bromobenzoic acid, o-Cyanobenzaldehyde, Isocyanide, Ammonia | Palladium-catalyzed annulation | Polycyclic Quinazolinones | core.ac.uk |

Brønsted Acid Mediated Cycloisomerization

Brønsted acid-catalyzed cycloisomerization reactions provide an efficient pathway to various isoquinoline and phenanthrene derivatives. These reactions often proceed under mild conditions and offer a metal-free alternative for ring construction.

A notable application is the enantioselective cycloisomerization of arylalkynes catalyzed by chiral N-triflylphosphoramide catalysts. This method yields atropoisomeric phenanthrene derivatives in high yields and with good enantioselectivities. researchgate.net The reaction is believed to proceed through a key cationic intermediate that can be described as either a cationic vinylidene ortho-quinone methide or a stabilized vinyl cation. researchgate.net

Brønsted acids have also been utilized in the two-component tandem condensation and cycloisomerization of 2-alkynyl-4-hydroxybenzaldehydes and primary amines to afford various 6(2H)-isoquinolinones in good to excellent yields. dicp.ac.cnrsc.org This one-pot synthesis constructs two different C-N bonds and tolerates a range of aliphatic and aryl-substituted amines, including chiral amino alcohols and amino acids. dicp.ac.cnrsc.org Another metal-free approach involves the cycloisomerization of propargylic amides to oxazoles, mediated by in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP). While not directly forming an isoquinoline, this demonstrates the power of Brønsted acid catalysis in intramolecular cyclizations of alkyne-containing substrates.

Metal-Free Synthesis Approaches

The development of metal-free synthetic methods is a significant goal in modern organic chemistry to avoid the cost and potential toxicity of transition metal catalysts. Several metal-free strategies have been successfully applied to the synthesis of isoquinoline and quinoline frameworks.

One such approach is the synthesis of aminated isoquinolines from 2-(2-oxo-2-aryl/alkylethyl)benzonitriles and various amines in an aqueous medium without the need for any acid, base, or metal catalyst. nih.gov This method demonstrates high functional group tolerance and can be extended to gram-scale synthesis. nih.gov The proposed mechanism involves the activation of the nitrile group towards nucleophilic addition by the amine, followed by annulation and aromatization. nih.gov

Another transition-metal-free protocol has been developed for the synthesis of 3-acylquinolines through the formal [4+2] annulation of anthranils and enaminones. ijstr.org This reaction is promoted by methanesulfonic acid (MSA) and sodium iodide, proceeding via an aza-Michael addition and subsequent intramolecular annulation. ijstr.org Furthermore, a visible-light and air-promoted direct radical difluoromethylation of N-benzamides has been achieved, leading to the synthesis of CF₂H-containing isoquinoline-1,3-diones in a metal-free catalytic system. researchgate.net

Stereoselective Synthesis of this compound Precursors and Analogs

The synthesis of enantiomerically pure this compound precursors and analogs is crucial for investigating their potential chiroptical and biological properties. Several stereoselective methods have been explored to achieve this goal.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with control over stereochemistry. rsc.org The asymmetric variant of this reaction has been extensively studied for the synthesis of complex chiral molecules. rsc.org Chiral Lewis acids are often employed as catalysts to induce enantioselectivity in the cycloaddition of a diene and a dienophile. rsc.org

For instance, the reaction of Danishefsky's diene with glyoxylate (B1226380) esters, catalyzed by a chiral bis(oxazoline)-metal complex, affords hetero-Diels-Alder products with good enantiomeric excess after treatment with trifluoroacetic acid. rsc.org Another strategy involves the use of chiral auxiliaries attached to the dienophile. N-Acyloxazolidinones, derived from chiral amino alcohols, have been successfully used as dienophiles in Diels-Alder reactions, providing high levels of diastereoselectivity. Similarly, chiral sultam auxiliaries derived from camphor (B46023) have also proven effective in directing the stereochemical outcome of the cycloaddition.

A relevant example is the Diels-Alder reaction of 3-nitro-2(1H)-quinolones acting as dienophiles with 1,3-butadiene derivatives to yield phenanthridone derivatives. researchgate.net This approach demonstrates the formation of a phenanthrene-like core through a cycloaddition strategy. While not directly targeting this compound, these methodologies provide a conceptual framework for the asymmetric construction of the phenanthrene portion of the target molecule.

Table 2: Chiral Auxiliaries and Catalysts in Asymmetric Diels-Alder Reactions

| Reaction Type | Chiral Controller | Dienophile | Diene | Product Type | Reference |

| Hetero-Diels-Alder | Bis(oxazoline)-metal complex | Glyoxylate ester | Danishefsky's diene | Tetrahydropyran derivative | rsc.org |

| Diels-Alder | N-Acyloxazolidinone auxiliary | Acrylate derivative | Cyclopentadiene | Chiral cycloadduct | |

| Diels-Alder | Camphor-derived sultam auxiliary | Acrylate derivative | Cyclopentadiene | Chiral cycloadduct | |

| Diels-Alder | None (achiral) | 3-Nitro-2(1H)-quinolone | 1,3-Butadiene derivative | Phenanthridone derivative | researchgate.net |

Enantioselective Approaches (e.g., Alkene Metathesis)

Alkene metathesis has emerged as a versatile and powerful reaction in organic synthesis. The development of chiral molybdenum and ruthenium alkylidene complexes has enabled highly enantioselective metathesis reactions. nih.gov A particularly innovative strategy is the use of atroposelective arene-forming alkene metathesis to control the stereochemistry of atropisomers, such as binaphthalenes. nih.gov

In this approach, stereodynamic trienes are converted into the corresponding binaphthalene atropisomers with high enantioselectivity (up to 98:2 e.r.) using a chiral molybdenum catalyst. nih.gov This method is significant as it allows for the catalytic control of axial chirality through the formation of an aromatic system. Given that the phenanthrene core of this compound can be viewed as a constrained biaryl system, this atroposelective arene-forming metathesis represents a cutting-edge approach for the stereoselective synthesis of the phenanthrene moiety.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a widely used and reliable method for the synthesis of chiral compounds, particularly for the reduction of prochiral olefins, ketones, and imines. In the context of isoquinoline synthesis, asymmetric hydrogenation has been successfully applied to produce chiral tetrahydroisoquinoline derivatives, which are valuable precursors for more complex molecules.

The direct asymmetric hydrogenation of isoquinolines is challenging due to the aromaticity of the heterocyclic ring. dicp.ac.cn To overcome this, a strategy involving the activation of the isoquinoline with a chloroformate has been developed. dicp.ac.cn This forms an isoquinolinium salt, which is more susceptible to hydrogenation. Using an iridium catalyst with a chiral ligand such as (S)-SEGPHOS, various 1-substituted isoquinolines can be hydrogenated to the corresponding chiral 1,2,3,4-tetrahydroisoquinolines with moderate to good enantioselectivities. dicp.ac.cn

Another approach employs a rhodium catalyst with a chiral thiourea-phosphine ligand. The addition of a strong Brønsted acid like HCl activates the isoquinoline substrate and is believed to promote anion binding between the substrate and the catalyst, leading to high reactivity and enantioselectivity (up to 99% ee). nih.gov Furthermore, ruthenium catalysts have been shown to selectively hydrogenate the carbocyclic ring of quinolines, affording chiral 5,6,7,8-tetrahydroquinolines. rsc.org These asymmetric hydrogenation methodologies provide access to key chiral building blocks for the synthesis of enantiomerically enriched this compound analogs.

Table 3: Asymmetric Hydrogenation of Isoquinoline Derivatives

| Substrate | Catalyst System | Activating Agent | Product | Enantiomeric Excess (ee) | Reference |

| 1-Methylisoquinoline | [{IrCl(cod)}₂]/(S)-SEGPHOS | Benzyl chloroformate | (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | up to 83% | dicp.ac.cn |

| 3-Methylisoquinoline | [Rh(COD)Cl]₂/(S, R)-L1 | HCl | (S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline | 92% | nih.gov |

| 1-Phenylisoquinoline | [{IrCl(cod)}₂]/(S)-SEGPHOS | Methyl chloroformate | (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 82% | dicp.ac.cn |

| L1 is a ferrocene-based thiourea (B124793) chiral phosphine ligand. |

Phenanthroline-Catalyzed Stereoselective Transformations

The field of asymmetric synthesis has been significantly advanced by the development of novel chiral ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions. Among the privileged ligand scaffolds, 1,10-phenanthroline (B135089) (phen) has emerged as a cornerstone in coordination chemistry and a versatile platform for asymmetric catalysis. researchgate.netnih.gov Its rigid, planar, and strongly chelating nature makes it an ideal N,N-bidentate ligand for a wide array of transition metals. researchgate.net The functionalization of the phenanthroline backbone has led to a new generation of chiral ligands capable of inducing high stereoselectivity in a variety of chemical transformations. nih.gov

Researchers have designed innovative chiral phenanthroline ligands that are not merely passive components of the catalytic system but active participants in the stereodetermining step. For instance, axially chiral ligands that combine the phenanthroline unit with a binaphthyl moiety have been developed. rsc.org These ligands can create a well-defined chiral environment around the metal center, enabling precise enantiocontrol.

A powerful strategy involves the creation of bifunctional chiral ligands, where the phenanthroline framework is appended with a Lewis basic or Brønsted acidic group. rsc.orgrsc.org This secondary functional group can interact with the substrate in a cooperative manner with the metal center, leading to enhanced reactivity and selectivity. This concept has been successfully applied in palladium-catalyzed asymmetric allylic substitution (AAS) reactions. rsc.orgrsc.org

Palladium-Catalyzed Asymmetric Allylic Substitution

A conceptually novel bifunctional chiral ligand, (S)-1, which features an axially chiral binaphthyl group attached to the phenanthroline core, has proven effective in the palladium-catalyzed AAS of allyl acetate (B1210297) with dialkyl malonates. rsc.org The internal hydroxyl group on the binaphthyl structure is believed to play a crucial role in activating the nucleophile, working in synergy with the palladium center that activates the allyl substrate. rsc.orgrsc.org The optimization of this reaction is detailed in the table below.

Table 1: Optimization of Pd-Catalyzed Asymmetric Allylic Substitution Using Chiral Phenanthroline Ligand (S)-1 rsc.org

| Entry | Substrate (Allyl Acetate) | Nucleophile (Malonate) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1,3-diphenyl-2-propenyl acetate | dimethyl malonate | KOAc | CH₂Cl₂ | reflux | 99 | 86 |

| 2 | 1,3-diphenyl-2-propenyl acetate | dimethyl malonate | LiOAc | CH₂Cl₂ | reflux | 99 | 85 |

| 3 | 1,3-diphenyl-2-propenyl acetate | dimethyl malonate | NaOAc | CH₂Cl₂ | reflux | 99 | 85 |

| 4 | 1,3-diphenyl-2-propenyl acetate | dimethyl malonate | Cs₂CO₃ | CH₂Cl₂ | reflux | 99 | 90 |

| 5 | 1,3-diphenyl-2-propenyl acetate | diethyl malonate | Cs₂CO₃ | CH₂Cl₂ | reflux | 99 | 94 |

| 6 | 1,3-diphenyl-2-propenyl acetate | dibenzyl malonate | Cs₂CO₃ | CH₂Cl₂ | reflux | 99 | 95 |

Stereoselective Glycosylations

Beyond carbon-carbon bond formation, phenanthroline-based systems have demonstrated remarkable utility in controlling stereochemistry during the synthesis of complex carbohydrates. Specifically, phenanthroline and its substituted derivatives, like bathophenanthroline, can catalyze the stereoselective formation of α-1,2-cis glycosidic bonds. nih.gov In these reactions, the phenanthroline catalyst activates a glycosyl halide donor, facilitating its reaction with a nucleophilic acceptor alcohol. The catalyst-controlled mechanism allows for high predictability and provides access to challenging α-linked glycosides, including fluorinated analogs. nih.gov

The reaction proceeds through the formation of a covalent β-glycosyl phenanthrolium intermediate, which then undergoes an SN2-type reaction with the alcohol nucleophile to yield the α-glycoside product. nih.gov

Table 2: Phenanthroline-Catalyzed Stereoselective Formation of α-1,2-cis-Fluorinated Glycosides nih.gov

| Entry | Glycosyl Donor | Glycosyl Acceptor | Catalyst | Yield (%) | α/β Ratio |

|---|---|---|---|---|---|

| 1 | 2-deoxy-2-fluoro-3,4,6-tri-O-benzyl-α-D-glucopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Bathophenanthroline (L1) | 80 | 16:1 |

| 2 | 2-deoxy-2-fluoro-3,4,6-tri-O-benzyl-α-D-glucopyranosyl bromide | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Bathophenanthroline (L1) | 72 | 14:1 |

| 3 | 2-deoxy-2-fluoro-3,4,6-tri-O-benzyl-α-D-galactopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (L3) | 85 | 20:1 |

| 4 | 2-deoxy-2-fluoro-3,4,6-tri-O-benzyl-α-D-galactopyranosyl bromide | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (L3) | 81 | 19:1 |

Synthesis of Structural Analogs: Phenanthroindolizidine Alkaloids

While direct applications of phenanthroline catalysis for the synthesis of this compound are not extensively documented, the principles of stereoselective synthesis are central to constructing its structural analogs, such as the phenanthroindolizidine alkaloids. rsc.org These natural products, which include compounds like antofine and tylophorine, feature a core structure where a phenanthrene ring is fused to an indolizidine system. rsc.orgnih.gov

A concise enantioselective strategy for synthesizing antofine involves an asymmetric deprotonation of N-Boc-pyrrolidine using the chiral ligand sparteine (B1682161), followed by a diastereoselective addition to a phenanthrene-derived aldehyde. rsc.org This key step efficiently establishes the crucial C-13a stereocenter. The choice of the sparteine enantiomer allows for precise control over the absolute configuration of the product. rsc.org Another innovative approach to the phenanthroindolizidine core involves a palladium-catalyzed Larock annulation that intercepts strained azacyclic alkyne intermediates, demonstrating the power of transition-metal catalysis in the rapid assembly of complex heterocyclic systems. nih.gov

These methodologies, while not employing phenanthroline catalysts, underscore the importance of stereoselective transformations in the synthesis of complex alkaloids structurally related to this compound.

Derivatization and Structural Modification of Phenanthro 2,3 H Isoquinoline Frameworks

Synthesis of Substituted Phenanthro(2,3-h)isoquinoline Derivatives

The core structure of this compound is a dibenzo[f,h]quinoline (B3252415). The synthesis of functionalized derivatives of this framework is of significant interest for applications such as organic light-emitting diode (OLED) materials.

One effective strategy involves a decarboxylative annulation process. nih.gov A key step in this approach is the double cross-coupling reaction between 2-chloropyridinyl acids and cyclic diaryliodonium salts. nih.gov This method allows for the site-selective introduction of various functional groups onto the dibenzo[f,h]quinoline skeleton.

Another synthetic route to access dibenzo[f,h]quinolin-2(1H)-one derivatives utilizes a photo-induced annulation. researchgate.net Starting from 6-([1,1'-biphenyl]-2-yl)pyridine-2(1H)-ones, irradiation with UV light triggers a 6π-cyclization, leading to the formation of the desired polycyclic lactam structures. researchgate.net This photochemical method is noted for its efficiency in constructing complex ring systems with chemo- and regio-selectivity. researchgate.net

Furthermore, the synthesis of phenanthrene-based alkaloids, which share structural similarities, often involves multi-step sequences. For instance, the synthesis of phenanthrene-based tylophorine (B1682047) derivatives (PBTs) begins with the reaction of a substituted benzaldehyde (B42025) with a phenylacetic acid in the presence of acetic anhydride (B1165640) and triethylamine (B128534) to form a cinnamic acid derivative. nih.gov Subsequent steps involving cyclization and reduction with reagents like lithium aluminum hydride (LiAlH₄) build the phenanthrene (B1679779) core and introduce further substitutions. nih.gov

Formation of Fused Ring Systems Incorporating this compound Motifs

Expanding upon the core isoquinoline (B145761) structure, chemists have developed numerous strategies to fuse additional heterocyclic rings, leading to compounds with diverse properties and potential applications.

Phenanthroindolizidines

Phenanthroindolizidine alkaloids are a class of natural products known for their potent biological activities. nih.gov A concise and innovative approach to synthesizing these complex molecules involves the use of strained azacyclic alkynes. nih.gov Specifically, a functionalized piperidyne or a novel indolizidyne intermediate can be generated in situ and trapped in a palladium-catalyzed annulation reaction. nih.gov This strategy has been successfully applied to the total synthesis of natural products like (±)-tylophorine, tylocrebine, and isotylocrebine. nih.gov The final step often involves a hydrogenolysis and reductive amination to complete the indolizidine ring system. nih.gov

| Natural Product | Synthetic Strategy | Key Intermediates | Catalyst |

| (±)-Tylophorine | Pd-catalyzed annulation | Piperidyne | Pd/C |

| Tylocrebine | Pd-catalyzed annulation | Indolizidyne | Palladium |

| Isotylocrebine | Pd-catalyzed annulation | Indolizidyne | Palladium |

Isoquinoline-Fused Benzimidazoles

The fusion of a benzimidazole (B57391) ring with an isoquinoline core results in the benzo nih.govnih.govimidazo[2,1-a]isoquinoline system. A variety of synthetic protocols have been developed to construct this tetracyclic framework. One modern approach involves a direct intramolecular aromatic C–H amination of an N-phenyl-1-aminoisoquinoline precursor, catalyzed by a copper(II) acetate (B1210297) and iron(III) nitrate (B79036) nonahydrate system. In this reaction, the pyridinyl nitrogen acts as both a directing group and a nucleophile.

Another metal-catalyzed method is the cascade cyclization between an o-alkynylbenzonitrile and an o-iodoaniline, facilitated by copper(II) acetate. This process efficiently forms three new C–N bonds in a single operation to yield the target benzimidazo[2,1-a]isoquinolines in good to excellent yields. Nickel-catalyzed annulation of chlorohalobenzimidamides with terminal alkynes represents yet another powerful strategy for constructing this fused system.

| Synthetic Method | Starting Materials | Catalyst/Reagent | Key Transformation |

| C–H Cycloamination | N-phenyl-1-aminoisoquinoline | Copper(II) acetate / Iron(III) nitrate | Intramolecular C-H amination |

| Cascade Cyclization | o-alkynylbenzonitrile, o-iodoaniline | Copper(II) acetate | Sequential C-N bond formation |

| Annulation | Chlorohalobenzimidamides, terminal alkynes | Nickel catalyst | Annulation/Ring formation |

Pyrrolo-Fused Phenanthroline and Isoquinoline Derivatives

Pyrrolo[2,1-a]isoquinolines are prevalent in many bioactive natural products and serve as important synthetic intermediates. nih.gov A common synthetic route involves the reaction of a dihydroisoquinoline with a phenacyl bromide derivative in anhydrous acetonitrile (B52724). This is often followed by the addition of a basic side chain to yield the final products. nih.gov

The synthesis of more complex systems like dibenzo[f,h]pyrrolo[1,2-b]isoquinoline derivatives has also been explored. These syntheses can lead to compounds such as 12,13-bis(hydroxymethyl)-9,14-dihydro-dibenzo[f,h]pyrrolo[1,2-b]isoquinoline. Another related structure, isoquinolino[4,3,2-de]phenanthridine, can be synthesized and subsequently used in 1,3-dipolar cycloaddition reactions with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) to create even more elaborate fused systems. nih.govmonash.edu

Pyrazolo-Fused Phenanthrolines

The synthesis of pyrazolo-fused phenanthroline compounds can be achieved through several strategic routes. One common method involves building the pyridine (B92270) ring onto an existing aminopyrazole precursor through a Hantzsch-type reaction with a dicarbonyl species and an aldehyde. nih.gov Alternatively, the synthesis can begin with a pyridine precursor that has a leaving group at the C-2 position and an electrophilic group at C-3. This substrate can then react with hydrazine (B178648) hydrate (B1144303) to form the fused five-membered pyrazole (B372694) ring. nih.gov These methods have been used to create a series of pyrazole-fused phenanthroline derivatives whose structures were confirmed by NMR, HRMS, and IR techniques. nih.gov

Thieno-Fused Quinolines and Isoquinolines

Thieno-fused quinolines and isoquinolines represent an important class of polycyclic heteroaromatics. A highly versatile and modular synthetic strategy for accessing these compounds combines palladium-catalyzed cross-coupling reactions with a final Brønsted acid-mediated cycloisomerization step. capes.gov.br This approach is used to synthesize various regioisomeric derivatives, such as thieno[2,3-h]quinolines, thieno[3,2-h]quinolines, and thieno[3,2-f]isoquinolines. researchgate.netcapes.gov.br

The synthesis typically starts with a dihalogenated pyridine or quinoline (B57606). A site-selective Suzuki or Sonogashira coupling reaction is used to introduce an alkyne-bearing thiophene (B33073) moiety. The subsequent treatment with a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), induces an intramolecular cycloisomerization to form the final fused thieno-isoquinoline product. researchgate.net This methodology is broadly applicable, tolerates a range of functional groups, and generally proceeds with high selectivity and in high yields. researchgate.netcapes.gov.br

Rational Design of Structural Analogs for Mechanistic Probing

The rational design of structural analogs of the this compound framework is a critical component of medicinal chemistry and chemical biology, aimed at elucidating the mechanisms of action, identifying key pharmacophoric features, and optimizing the biological activity of this complex heterocyclic system. This process involves the systematic modification of the parent scaffold to probe interactions with biological targets, understand structure-activity relationships (SAR), and develop tool compounds for further mechanistic studies.

The core strategy in the rational design of this compound analogs is to introduce specific structural changes and observe the resulting effects on biological activity. These modifications can range from simple substitutions on the aromatic rings to more complex alterations of the isoquinoline core itself. By carefully selecting the modifications, researchers can investigate the role of electronics, sterics, and hydrogen bonding in the interaction of the molecule with its biological target.

For instance, in the related hexahydro-benz[h]isoquinoline series, the influence of substituents on the aromatic ring has been studied to understand the binding affinity for specific receptors. researchgate.net The introduction of various groups at different positions allows for the mapping of the binding pocket and the identification of key interactions that contribute to potency and selectivity. researchgate.net This approach can be directly extrapolated to the this compound system, where modifications on the extensive aromatic surface could be used to probe interactions with target proteins.

A common approach involves the synthesis of a series of analogs with varying substituents at specific positions. For example, the introduction of electron-donating or electron-withdrawing groups can be used to probe the importance of electronic effects on activity. Similarly, varying the size and shape of substituents can help to define the steric constraints of the binding site. In studies of other isoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinolines, substitution at the 3-position with different functional groups has been shown to significantly impact inhibitory activity against enzymes like phenylethanolamine N-methyltransferase. nih.gov This highlights the importance of even minor structural changes in modulating biological function.

Furthermore, the synthesis of analogs with modified core structures can provide valuable insights. For example, altering the stereochemistry of chiral centers within the molecule can help to determine the optimal three-dimensional arrangement for binding. In the case of cis and trans configured hexahydro-benz[h]isoquinoline-6(1H)-ones, the stereoisomers often exhibit different binding affinities and selectivities for their targets. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Phenanthro 2,3 H Isoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including complex systems like phenanthro(2,3-h)isoquinoline derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, the connectivity and chemical environment of each atom in the molecule can be mapped out.

In the ¹H NMR spectra of quinoline (B57606) derivatives, aromatic protons typically resonate in the downfield region, often between 7.0 and 9.5 ppm. uncw.eduresearchgate.net The specific chemical shifts and splitting patterns are influenced by the substitution pattern on the aromatic rings. For instance, in a study of quinoline derivatives, it was observed that intermolecular π-π stacking interactions in solution can lead to concentration-dependent chemical shift changes. uncw.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, which is crucial for assigning the complex spectral data of this compound derivatives. nd.edu

The ¹³C NMR spectra provide information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. Aromatic carbons in this compound derivatives typically appear in the range of 120-150 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Heterocyclic Compounds

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Phenylquinoline | CDCl₃ | 8.24–8.12 (m, 4H), 7.87 (d, J = 8.4 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.75–7.69 (m, 1H), 7.56–7.49 (m, 3H), 7.49–7.42 (m, 1H) | Not specified | rsc.org |

| 2-(4-Bromophenyl)quinoline | CDCl₃ | 8.20 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 8.09–7.99 (m, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.78–7.70 (m, 1H), 7.68–7.60 (m, 2H), 7.57–7.49 (m, 1H) | 156.0, 148.2, 138.4, 137.0, 131.9, 129.9, 129.7, 129.1, 127.5, 127.2, 126.5, 123.9, 118.5 | rsc.org |

| 2-Phenylpyridine | CDCl₃ | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | rsc.org |

| 2-(4-Iodophenyl)quinoline | CDCl₃ | 8.14 (d, J = 8.4 Hz, 2H), 7.92–7.67 (m, 7H), 7.56–7.46 (m, 1H) | 156.0, 148.2, 139.0, 137.9, 136.9, 129.8, 129.7, 129.2, 127.5, 127.2, 126.5, 118.4, 95.9 | rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, allowing for the calculation of the molecular formula. nih.govmdpi.com For this compound derivatives, HRMS provides definitive confirmation of their molecular weight and elemental formula, which is a critical step in their characterization. researchgate.netepa.gov

Soft ionization techniques such as Electrospray Ionization (ESI) are commonly used to generate intact molecular ions, often as protonated molecules [M+H]⁺ or other adducts. researchgate.netepa.gov The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for the differentiation of ions with very similar nominal masses. nih.gov For example, a study on isoquinoline (B145761) alkaloids utilized API-ionspray tandem mass spectrometry to elucidate the structures of various derivatives, where accurate mass measurements were key to identifying the elemental composition of fragment ions. researchgate.netepa.gov

Table 2: Example of HRMS Data for a Related Heterocyclic Compound

| Compound | Ionization Mode | Calculated m/z ([M+H]⁺) | Found m/z | Reference |

| 2-(4-Iodophenyl)quinoline | ESI | 331.9936 | 331.9925 | rsc.org |

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information by revealing the characteristic losses of neutral fragments from the parent ion. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. mdpi.com

For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and heterocyclic rings give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. nih.gov The out-of-plane C-H bending vibrations, which appear in the 650-900 cm⁻¹ range, can provide information about the substitution pattern on the aromatic rings. researchgate.net The presence of specific substituents on the this compound core will introduce additional characteristic absorption bands. For example, a hydroxyl (-OH) group would show a broad absorption band around 3200-3600 cm⁻¹, while a carbonyl (C=O) group would exhibit a strong, sharp absorption band in the range of 1650-1800 cm⁻¹. nih.gov

Table 3: Typical IR Absorption Frequencies for Functional Groups in Aromatic Heterocycles

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3000 - 3100 | mdpi.com |

| Aromatic C=C and C=N | Stretching | 1400 - 1650 | nih.gov |

| Aromatic C-H | Out-of-plane bending | 650 - 900 | researchgate.net |

| Hydroxyl (-OH) | Stretching (broad) | 3200 - 3600 | nih.gov |

| Carbonyl (C=O) | Stretching (strong, sharp) | 1650 - 1800 | nih.gov |

X-ray Diffraction Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. researchgate.net The resulting data is used to construct an electron density map, from which the positions of the individual atoms can be determined. mdpi.com The crystal structure provides a detailed picture of the molecule's geometry, including the planarity of the aromatic system and the orientation of any substituents.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the absorption spectra are characterized by intense bands corresponding to π-π* transitions. journalijar.com

The absorption maxima (λ_max) and molar absorptivity (ε) are dependent on the extent of the conjugated π-system. The extended aromatic system of this compound results in absorptions at longer wavelengths compared to smaller aromatic systems. nih.govrsc.org The spectra of these compounds typically show multiple absorption bands in the UV region, often between 250 and 400 nm. journalijar.com The positions and intensities of these bands can be influenced by the presence and nature of substituents on the aromatic rings, as well as the solvent used for the measurement. researchgate.net

Table 4: Representative UV-Vis Absorption Data for Related Aromatic Systems

| Compound System | Transition Type | Typical Absorption Range (nm) | Reference |

| Polypyridyl Complexes | π-π* (Ligand-centered) | 250 - 300 | journalijar.com |

| Polypyridyl Complexes | dπ-π* (MLCT) | 450 - 500 | journalijar.com |

| Quinoline Derivatives | π-π* | 348 - 383 | researchgate.net |

Theoretical and Computational Investigations of Phenanthro 2,3 H Isoquinoline Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.orgmpg.de It has become a popular and versatile tool in computational chemistry and physics for calculating the properties of molecules in their ground state. wikipedia.orgmpg.de DFT calculations are employed to determine the optimized geometries and electronic properties of phenanthro(2,3-h)isoquinoline systems.

Furthermore, DFT provides a detailed picture of the electronic distribution within the molecule. This includes the calculation of molecular orbital energies, electron density, and electrostatic potential maps. These electronic structure details are fundamental to understanding the molecule's reactivity, stability, and photophysical properties. For example, the calculated electronic structure can reveal regions of high or low electron density, which are indicative of potential sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. unesp.brlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

For this compound systems, FMO analysis helps to predict their chemical behavior. The distribution of the HOMO and LUMO across the molecule can identify the most probable sites for chemical reactions. For instance, regions with a high HOMO density are susceptible to electrophilic attack, while those with a high LUMO density are prone to nucleophilic attack.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ2 / 2η, where μ is the electronic chemical potential).

These descriptors, derived from DFT calculations, are instrumental in rationalizing and predicting the reactivity of this compound derivatives in various chemical reactions.

Prediction of Spectroscopic Properties through Computational Methods (e.g., TD-DFT for UV-Vis)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. arxiv.orgresearchgate.net TD-DFT is an extension of DFT that can describe the electronic excited states of systems, making it suitable for simulating UV-Vis absorption spectra. arxiv.org

By applying TD-DFT calculations to this compound systems, researchers can predict their maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved. nih.govkarazin.ua These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model and to gain a deeper understanding of the electronic transitions.

The calculated UV-Vis spectra can reveal how structural modifications, such as the introduction of electron-donating or electron-withdrawing groups, affect the absorption properties of the this compound chromophore. This information is particularly valuable in the design of new materials with specific optical properties, such as dyes for solar cells or fluorescent probes. The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional and the basis set, and careful validation against experimental data is often necessary. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes and dynamics of this compound derivatives over time.

Conformational analysis is crucial for understanding the structure-property relationships of flexible molecules. For this compound systems that may have rotatable bonds or bulky substituents, MD simulations can explore the potential energy surface and identify the most stable conformers. This is particularly important for understanding how the molecule behaves in different environments, such as in solution or when interacting with biological targets.

MD simulations can also provide insights into the flexibility and rigidity of the this compound scaffold. This information can be used to design molecules with specific shapes and conformational preferences, which is essential for applications such as drug design and materials science.

Studies of Aromaticity and Planarity in Fused Ring Systems

The concept of aromaticity is central to the chemistry of fused-ring systems like this compound. Aromatic compounds exhibit enhanced stability due to the cyclic delocalization of π-electrons. The planarity of the ring system is a key requirement for effective π-electron delocalization and, consequently, for aromaticity.

Computational methods provide several tools to quantify the aromaticity of this compound and its derivatives. These include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring or at various points within the molecule. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization in a ring. A HOMA value close to 1 indicates a high degree of aromaticity.

Anisotropy of the Induced Current Density (AICD): This method visualizes the induced ring currents in a magnetic field, providing a direct picture of electron delocalization.

These computational studies can reveal how the fusion of the isoquinoline (B145761) ring to the phenanthrene (B1679779) system influences the aromaticity of the individual rings and the molecule as a whole. Deviations from planarity, caused by steric hindrance or other factors, can lead to a reduction in aromaticity and a change in the chemical and physical properties of the molecule. nih.gov

Investigation of Charge Transfer and Electronic Properties

The investigation of charge transfer and electronic properties is crucial for understanding the behavior of this compound systems in various applications, such as organic electronics and photochemistry. researchgate.net DFT and TD-DFT calculations are powerful tools for studying these properties. nih.gov

Intramolecular charge transfer (ICT) can occur in molecules that contain both electron-donating and electron-accepting moieties. In the case of substituted phenanthro(2,3-h)isoquinolines, the introduction of appropriate functional groups can induce ICT upon photoexcitation. Computational methods can be used to visualize the redistribution of electron density during electronic transitions, providing insights into the nature and extent of charge transfer.

The electronic properties that can be investigated computationally include:

Polarizability: The ability of the electron cloud to be distorted by an external electric field.

Hyperpolarizability: A measure of the nonlinear optical response of the molecule.

These properties are important for determining the suitability of this compound derivatives for applications in nonlinear optics, where materials with large hyperpolarizabilities are desired. mdpi.com Computational studies can guide the design of new molecules with enhanced charge transfer characteristics and tailored electronic properties.

Reactivity Patterns and Mechanistic Elucidation in Phenanthro 2,3 H Isoquinoline Chemistry

Exploration of Cycloaddition Reactions (e.g., 3+2 Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for constructing five-membered rings. In the context of isoquinoline (B145761) chemistry, 1,3-dipolar cycloadditions have been effectively employed. wikipedia.orglibretexts.org This type of reaction involves a 1,3-dipole and a dipolarophile, leading to the formation of a heterocyclic ring. wikipedia.org

A notable example is the reaction of isoquinoline N-oxides with dipolarophiles. For instance, the 1,3-dipolar cycloaddition of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) N-oxide with diketene (B1670635) has been shown to produce hexahydropyrrolo[2,1-a]isoquinolines through a consecutive rearrangement. researchgate.net Similarly, the reaction of isoquinoline N-oxides with allene (B1206475) supports the proposed mechanism. researchgate.net

The versatility of this approach extends to the synthesis of pyrrolo[2,3-c]isoquinolines through the cycloaddition of benzyne (B1209423) with arylideneaminopyrroles. nih.gov This aza-Diels-Alder reaction, followed by in situ aromatization, provides an efficient route to functionalized fused isoquinolines. nih.gov The electronic nature of the substituents on the aryl group of the arylideneaminopyrrole can influence the reaction's success. nih.gov

Furthermore, chiral primary amine-catalyzed enantioselective [3+2] 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines with allyl alkyl ketones have been developed to construct tetrahydroisoquinoline derivatives with high diastereoselectivities and enantioselectivities. nih.gov The proposed mechanism involves the formation of a dienamine intermediate from the reaction of the chiral primary amine catalyst with the allyl ketone, which then reacts with the azomethine imine in a 1,3-dipolar cycloaddition. nih.gov

Intramolecular Cyclization Reaction Mechanisms

Intramolecular cyclization is a key strategy for the synthesis of the phenanthro(2,3-h)isoquinoline core and related polycyclic nitrogen-containing heterocycles. Various methods have been developed, often involving the formation of new rings through the connection of pre-existing functional groups within a single molecule.

One prominent method is the Bischler-Napieralski reaction, which has been utilized to construct protoberberines and benzo[c]phenanthridines from C-2'-functionalized N-(1,2-diarylethyl)amides. nih.gov This reaction proceeds through the cyclization of an amide to a 3,4-dihydroisoquinoline (B110456) derivative, which can then undergo further intramolecular reactions. nih.gov

Copper-catalyzed intramolecular cyclization of ortho-alkynylaryl oxime derivatives in water provides a facile and environmentally friendly route to isoquinolines and isoquinoline N-oxides. nih.gov The proposed mechanism suggests an initial Cu(I)-catalyzed intramolecular cyclization to form an intermediate, which can then either cleave the N-O bond to yield an isoquinoline or undergo a different pathway to form an isoquinoline N-oxide, depending on the substituent on the oxime. nih.gov

Another example is the N-chlorosuccinimide-mediated intramolecular cyclization to form the indolo[2,3-b]quinolone core, a structure relevant to the natural product perophoramidine. nih.gov This reaction highlights the utility of electrophile-mediated cyclizations in constructing complex heterocyclic systems.

Furthermore, intramolecular oxidative cyclization has been observed in the transformation of 5H-chromeno[2,3-b]pyridines to benzo[b]chromeno[4,3,2-de] ontosight.ainih.govnaphthyridines. mdpi.com NMR monitoring of this reaction revealed that the process involves an initial cyclization step followed by oxidation of the cyclic intermediate. mdpi.com

C-H Activation and Functionalization Mechanisms

Direct C-H activation and functionalization have emerged as powerful and atom-economical strategies for modifying the this compound scaffold and related azaarenes. uri.eduprinceton.edu These methods avoid the need for pre-functionalized substrates, offering a more direct route to derivatized compounds.

Transition metal catalysis plays a crucial role in many C-H functionalization reactions. For instance, iridium(III) phenanthroline complexes have been shown to direct C-H activation at remote positions. rsc.org The regioselectivity of this activation can be influenced by the substrate's functional groups. rsc.org

In the context of isoquinolines and quinolines, meta-C-H functionalization has been achieved through a redox-neutral dearomatization-rearomatization process. nih.gov This method allows for the introduction of various functional groups at the meta position, a traditionally challenging site for selective functionalization. nih.gov

The use of a directing group, such as an N-oxide, is a common strategy to achieve regioselective C-H functionalization. researchgate.net For quinoline (B57606) N-oxides, gold-catalyzed C3-H functionalization is proposed to proceed through C2-auration followed by a concerted C3 nucleophilic addition. researchgate.net This highlights the intricate interplay between the catalyst, directing group, and substrate in determining the reaction outcome.

Metal-organic frameworks (MOFs) incorporating phenanthroline-based ligands have also been developed as catalysts for C-H amination reactions. nih.gov These heterogeneous catalysts have shown high activity and recyclability in both inter- and intramolecular C-H amination, demonstrating the potential of MOF-based systems in C-H functionalization. nih.gov

Reductive Cyclization and Ring-Opening Pathways

Reductive cyclization offers an alternative pathway to the formation of the this compound ring system. This approach typically involves the reduction of a functional group, which then triggers a cyclization event.